3-amino-4-chloro-N-phenylbenzamide
Overview
Description
3-amino-4-chloro-N-phenylbenzamide is a chemical compound with the CAS Number: 51143-17-0 . It has a molecular weight of 246.7 and its IUPAC name is 3-amino-4-chloro-N-phenylbenzamide . It is typically stored at room temperature and comes in a powder form .
Molecular Structure Analysis
The InChI code for 3-amino-4-chloro-N-phenylbenzamide is 1S/C13H11ClN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) . This code provides a detailed description of the molecule’s structure.Physical And Chemical Properties Analysis
3-amino-4-chloro-N-phenylbenzamide is a powder that is stored at room temperature . Its molecular weight is 246.7 .Scientific Research Applications
Application in Antiviral Research
- Specific Scientific Field : Medicinal Chemistry and Virology .
- Summary of the Application : 3-amino-4-chloro-N-phenylbenzamide has been identified as a potential inhibitor of Enterovirus 71 (EV 71), a virus that can cause severe clinical illness and even death in young children . This compound was part of a series of N-phenylbenzamide derivatives synthesized for this purpose .
- Results or Outcomes : Among the compounds tested, 3-amino-N-(4-bromophenyl)-4-methoxybenzamide was found to be active against the EV 71 strains tested at low micromolar concentrations, with IC50 values ranging from 5.7 ± 0.8–12 ± 1.2 μM . Its cytotoxicity to Vero cells (TC50 = 620 ± 0.0 μM) was far lower than that of pirodavir (TC50 = 31 ± 2.2 μM) . This suggests that 3-amino-4-chloro-N-phenylbenzamide could be a promising lead compound for the development of anti-EV 71 drugs .
Application in Organic Synthesis
- Specific Scientific Field : Organic Chemistry .
- Summary of the Application : 3-amino-4-chloro-N-phenylbenzamide can be used in the synthesis of other organic compounds . It can be involved in reactions such as the formation of amides via one-pot condensation of carboxylic acids and amines .
- Methods of Application or Experimental Procedures : The compound can be used in a one-pot condensation reaction mediated by TiCl4 . This reaction involves the direct condensation of carboxylic acids and amines to form amides . The reaction is performed in pyridine at 85 °C .
- Results or Outcomes : The reaction provides the corresponding amide products in moderate to excellent yields and high purity . The process takes place with nearly complete preservation of the stereochemical integrity of chiral substrates .
Safety And Hazards
properties
IUPAC Name |
3-amino-4-chloro-N-phenylbenzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClN2O/c14-11-7-6-9(8-12(11)15)13(17)16-10-4-2-1-3-5-10/h1-8H,15H2,(H,16,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JKDBEPYYWWSPKJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=CC(=C(C=C2)Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20588350 | |
Record name | 3-Amino-4-chloro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.69 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-amino-4-chloro-N-phenylbenzamide | |
CAS RN |
51143-17-0 | |
Record name | 3-Amino-4-chloro-N-phenylbenzamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20588350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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